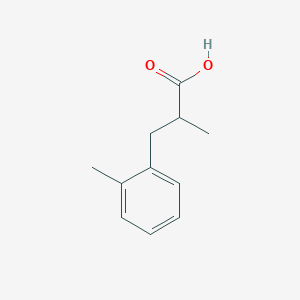

2-Methyl-3-(2-methylphenyl)propanoic acid

説明

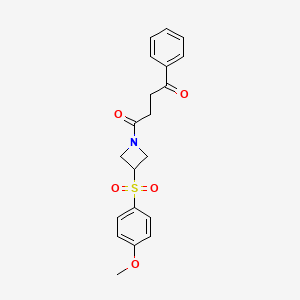

The compound of interest, 2-Methyl-3-(2-methylphenyl)propanoic acid, is a structural isomer of the 2-(methylphenyl)propanoic acids, which are a group of compounds that have been studied for various properties and applications. These compounds are characterized by a benzene ring substituted with a methyl group and a propanoic acid moiety. The position of the methyl group on the benzene ring can significantly affect the chemical and physical properties of these compounds .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid involved the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation with pyrrolidine and subsequent reactions with acetone, chloroform, and NaOH, yielding a final product with an overall yield of about 38% . Another study reported the synthesis of (3,4-Methylenedioxyphenyl)-2-propanone, a useful intermediate for the synthesis of antihypertensive agents, through epoxidation of safrole and subsequent catalytic isomerization .

Molecular Structure Analysis

The molecular structure of 2-Methyl-3-(2-methylphenyl)propanoic acid and its isomers can significantly influence their chemical behavior and interactions. For example, the inclusion formation constant of inclusion complexes between HP-β-CD and isomeric 2-(methylphenyl)propanoic acids was found to be dependent on the position of the methyl group on the benzene ring, indicating that steric hindrance plays a significant role in these interactions .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 2-Methyl-3-(2-methylphenyl)propanoic acid has been studied, such as the acid-catalyzed ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to form 2-phenyl-1-indanone, which is susceptible to auto-oxidation . Additionally, the enantioseparation of isomeric 2-(methylphenyl)propanoic acids has been achieved using countercurrent chromatography, demonstrating the potential for obtaining optically pure enantiomers of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-3-(2-methylphenyl)propanoic acid and its isomers are influenced by their molecular structure. The enantioseparation factors and peak resolutions in HPLC for the isomers indicate that the physical properties such as solubility and chromatographic behavior are affected by the position of the methyl group on the benzene ring . Theoretical studies on related compounds, such as (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid, have provided insights into charge transfer, hyperpolarizability, and thermodynamic properties, which are important for understanding the behavior of these compounds under various conditions .

科学的研究の応用

Enantioseparation and Chromatography

- Enantioseparation of Isomeric Acids: 2-(3-Methylphenyl)propanic acid and 2-(4-methylphenyl)propanoic acid, isomers of 2-Methyl-3-(2-methylphenyl)propanoic acid, have been successfully enantioseparated using countercurrent chromatography. This process involved the use of hydroxypropyl-β-cyclodextrin as a chiral selector, achieving high recovery and purity levels (Yang Jin et al., 2020).

Synthesis and Chemical Analysis

- Synthesis of Methyl Esters: Methyl esters of N-(O,O-diethylphosphonobenzyl-)-2-amino-3-aryl-propanoic acid, related to 2-Methyl-3-(2-methylphenyl)propanoic acid, have been synthesized, indicating potential for chemical modifications and applications in various fields (A. Tchapkanov & G. Petrov, 1998).

Pharmacological and Biological Applications

- Bioactive Phenolic Compounds: New phenolic compounds, related structurally to 2-Methyl-3-(2-methylphenyl)propanoic acid, have been isolated and exhibit modest anti-inflammatory activities. These findings suggest potential pharmacological applications (Xiaolei Ren et al., 2021).

- Anti-inflammatory and Antibacterial Activities: Arylidene-5-(4-methylphenyl)-2(3H)-furanones, derived from 3-(4-methyl-benzoyl)propanoic acid, have shown significant anti-inflammatory and antibacterial activities, indicating potential for therapeutic use (A. Husain et al., 2009).

Material Science and Organic Chemistry

- Synthesis of Functional Compounds: The synthesis of various structurally related compounds to 2-Methyl-3-(2-methylphenyl)propanoic acid has been explored, with applications in material science and organic chemistry. These include the preparation of carboxylic acid derivatives and studies on their properties (S. Kotteswaran et al., 2016).

Safety and Hazards

作用機序

Mode of Action

It is known that carboxylic acids, such as this compound, typically undergo metabolism via conversion to their coenzyme a (coa) derivatives, which participate in various metabolic pathways .

Biochemical Pathways

It is known that carboxylic acids participate in numerous metabolic pathways once converted to their CoA derivatives .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

特性

IUPAC Name |

2-methyl-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-5-3-4-6-10(8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORRXZKLVDDEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(2-methylphenyl)propanoic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide](/img/structure/B3012474.png)

![6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile](/img/structure/B3012477.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B3012488.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3012496.png)

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroisoindol-1-one](/img/structure/B3012497.png)